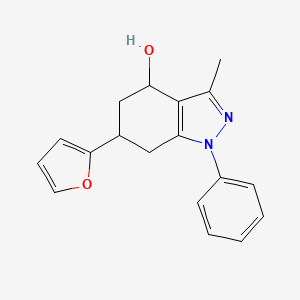![molecular formula C18H15NO2 B8142433 2-[1-(4-methylanilino)ethylidene]indene-1,3-dione](/img/structure/B8142433.png)
2-[1-(4-methylanilino)ethylidene]indene-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(4-methylanilino)ethylidene]indene-1,3-dione is an organic compound that belongs to the class of indene derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization .
Métodos De Preparación
The synthesis of 2-[1-(4-methylanilino)ethylidene]indene-1,3-dione typically involves the condensation of 1H-indene-1,3-dione with 4-methylaniline under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
2-[1-(4-methylanilino)ethylidene]indene-1,3-dione undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
2-[1-(4-methylanilino)ethylidene]indene-1,3-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[1-(4-methylanilino)ethylidene]indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s electron-rich nature allows it to interact with various biological receptors, leading to its observed biological activities . For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparación Con Compuestos Similares
2-[1-(4-methylanilino)ethylidene]indene-1,3-dione can be compared with other similar compounds such as:
2-[1-(4-isopropyl-3-methylanilino)ethylidene]indene-1,3-dione: This compound has similar structural features but differs in the substitution pattern on the aniline ring, which may result in different biological activities and applications.
Indane-1,3-dione derivatives: These compounds share the indene-1,3-dione core structure but have different substituents, leading to variations in their chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
2-[1-(4-methylanilino)ethylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-11-7-9-13(10-8-11)19-12(2)16-17(20)14-5-3-4-6-15(14)18(16)21/h3-10,19H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFYCKLZEPKZCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=C2C(=O)C3=CC=CC=C3C2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=C2C(=O)C3=CC=CC=C3C2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4,4,8-trimethyl-2-phenyl-6-pyridin-2-yl-5H-pyrazolo[3,4-g][1,3]benzoxazole](/img/structure/B8142355.png)
![2-(2-fluorophenyl)-4,4,8-trimethyl-6-pyridin-2-yl-5H-pyrazolo[3,4-g][1,3]benzoxazole](/img/structure/B8142363.png)





![(NE)-N-[[1-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-3-methyl-6,7-dihydroindazol-5-yl]methylidene]hydroxylamine](/img/structure/B8142401.png)

![2-(3,5-Dimethylpyrazol-1-yl)chromeno[4,3-d]pyrimidin-5-one](/img/structure/B8142427.png)


![N-[(E)-(4-chloro-2-oxochromen-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B8142445.png)
![4-methyl-N-[(E)-[4-(4-nitroanilino)-2-oxochromen-3-yl]methylideneamino]benzenesulfonamide](/img/structure/B8142449.png)
